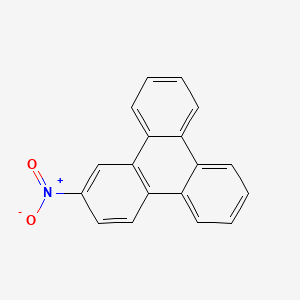

Triphenylene, 2-nitro-

Descripción

Contextualizing Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAHs) in Advanced Chemical Sciences

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of organic molecules that have garnered significant attention in the scientific community. nih.gov These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs) where one or more hydrogen atoms on the aromatic rings have been replaced by a nitro (-NO2) group. researchgate.net While initially studied for their presence as environmental contaminants originating from combustion processes and atmospheric reactions, the scope of nitro-PAH research has expanded considerably into advanced chemical sciences. nih.govresearchgate.net

In the realm of materials science and organic electronics, the introduction of a nitro group, which is strongly electron-withdrawing, significantly alters the electronic properties of the parent PAH. researchgate.netontosight.ai This modification can passivate the aromatic rings, making them more resistant to oxidative degradation and enhancing their potential for use in stable organic electronic devices. researchgate.net The altered electronic characteristics of nitro-PAHs make them valuable as building blocks for functional materials, including organic semiconductors and discotic liquid crystals. ontosight.aichemicalbook.com Furthermore, the presence of the nitro group can increase the solubility of the PAH molecule, which facilitates its processing and application in various chemical syntheses. researchgate.net The unique reactivity and properties of nitro-PAHs continue to drive their exploration in the development of novel materials with tailored electronic and optical characteristics. ontosight.ai

Structural Framework of Triphenylene (B110318) and its Significance in Contemporary Chemistry

Triphenylene (C₁₈H₁₂) is a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, resulting in a planar and highly symmetrical structure. chemicalbook.com This unique arrangement of rings gives triphenylene and its derivatives a disc-like, or discotic, shape. A key attribute of triphenylene is its ability to self-assemble into highly ordered columnar structures, a property that is central to its significance in contemporary chemistry. chemicalbook.com

This propensity for forming columnar mesophases has made triphenylene a cornerstone in the field of discotic liquid crystals. chemicalbook.com These materials are of great interest for their applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their ability to transport charge along the stacked columns. The rigid and planar nature of the triphenylene core provides an ideal scaffold for creating materials with specific electronic functions. chemicalbook.com

Beyond liquid crystals, the triphenylene framework is a versatile building block in supramolecular chemistry. uni-mainz.de Its rigid structure and the potential for functionalization at its peripheral positions allow for the design of complex host-guest systems and molecular receptors. For instance, triphenylene-based structures have been developed as receptors for molecules like caffeine. uni-mainz.de The defined geometry of the triphenylene core enables the creation of pre-organized cavities and binding sites, making it a powerful tool for molecular recognition studies. uni-mainz.de

Research Trajectories and Academic Significance of 2-Nitrotriphenylene Investigations

The study of 2-nitrotriphenylene sits (B43327) at the intersection of several key areas of chemical research, including organic synthesis, materials science, and computational chemistry. As a derivative of triphenylene, it inherits the parent molecule's propensity for ordered self-assembly, while the nitro group introduces specific electronic modifications that are the subject of intensive investigation. ontosight.ai

One significant research trajectory involves the synthesis and characterization of 2-nitrotriphenylene and its derivatives. Efficient synthetic routes, such as palladium-catalyzed carbocyclization of arynes with aryl halides, have been developed to produce functionalized triphenylenes, including 2-nitrotriphenylene, in good yields. core.ac.ukrsc.org These synthetic advancements are crucial for making these compounds accessible for further study and application.

In materials science, research is focused on how the electron-withdrawing nitro group influences the liquid crystalline properties and charge-transport characteristics of triphenylene-based materials. ontosight.aichemicalbook.com The goal is to create new n-type (electron-transporting) organic semiconductors, which are essential components for a wide range of organic electronic devices. chemicalbook.com The introduction of a nitro group can promote more stable columnar phases, which is advantageous for creating robust and efficient materials. chemicalbook.com

Computational chemistry plays a vital role in understanding the structure, properties, and reactivity of 2-nitrotriphenylene. Theoretical studies, such as Density Functional Theory (DFT) calculations, are employed to investigate its vibrational spectra (IR and Raman) and to correlate its structural parameters with its electronic properties. These computational models provide valuable insights that guide experimental work and help in the rational design of new materials based on the 2-nitrotriphenylene scaffold.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| 2-Nitrotriphenylene | - | C₁₈H₁₁NO₂ |

| Triphenylene | 9,10-Benzophenanthrene, Isochrysene, Benzo[l]phenanthrene | C₁₈H₁₂ |

| Caffeine | - | C₈H₁₀N₄O₂ |

Physicochemical Properties of Nitrotriphenylene Isomers

| Property | 1-Nitrotriphenylene | 2-Nitrotriphenylene |

| Molecular Formula | C₁₈H₁₁NO₂ | C₁₈H₁₁NO₂ |

| Molecular Weight | 273.29 g/mol | 273.29 g/mol |

| Physical State | Solid | Yellow solid |

| Melting Point | 184-186 °C | 162-163 °C rsc.org |

| Solubility | Sparingly soluble in organic solvents like dichloromethane (B109758) and ethanol. ontosight.ai | Data not readily available |

Synthesis Methods for 2-Nitrotriphenylene

| Method | Description | Yield | Reference |

| Palladium-catalyzed Carbocyclization | Reaction of an aryne precursor with 4-iodonitrobenzene in the presence of a palladium catalyst. | 79% | core.ac.uk |

| Direct Nitration | Nitration of triphenylene using nitrating agents like nitric acid. | Varies | ontosight.ai |

Structure

3D Structure

Propiedades

Número CAS |

81316-79-2 |

|---|---|

Fórmula molecular |

C18H11NO2 |

Peso molecular |

273.3 g/mol |

Nombre IUPAC |

2-nitrotriphenylene |

InChI |

InChI=1S/C18H11NO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H |

Clave InChI |

WFWCWFPGYUDATP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C24 |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C24 |

Otros números CAS |

81316-79-2 |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Functionalization of 2 Nitrotriphenylene

Strategies for Nitration of Triphenylene (B110318) Scaffolds

The nitration of triphenylene can be achieved through several distinct chemical pathways, each offering unique advantages in terms of reaction conditions, selectivity, and scalability. These methods primarily include electrophilic aromatic substitution, gas-phase radical-initiated reactions, and heterogeneous catalysis.

Electrophilic Aromatic Substitution Approaches to Mononitration

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and the most conventional method for the nitration of triphenylene. The reaction typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich π-system of the triphenylene ring.

The nitronium ion is commonly produced by the reaction of concentrated nitric acid with a strong acid catalyst, most frequently sulfuric acid. mt.com The reaction proceeds through a two-step mechanism:

Formation of the nitronium ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Electrophilic attack and rearomatization: The nitronium ion is attacked by the π-electrons of the triphenylene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. google.com A weak base, such as the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated triphenylene product. google.com

Controlling the reaction conditions is paramount to achieving selective mononitration and avoiding the formation of di- and trinitrated products. Key parameters that can be adjusted include:

Stoichiometry of Nitrating Agent: Using a stoichiometric amount or a slight excess of nitric acid relative to triphenylene can limit the extent of nitration.

Reaction Time: Shorter reaction times can also help to prevent over-nitration.

Alternative nitrating agents and conditions have been explored to achieve milder and more selective mononitration of aromatic compounds. For instance, the use of bismuth subnitrate in combination with thionyl chloride has been shown to be an efficient system for the mononitration of various aromatic compounds, including polycyclic aromatic hydrocarbons. rsc.org

Table 1: Illustrative Conditions for Electrophilic Mononitration of Aromatic Compounds

| Aromatic Substrate | Nitrating Agent/Catalyst | Solvent | Temperature (°C) | Product(s) | Reference |

| Benzene (B151609) | Conc. HNO₃ / Conc. H₂SO₄ | - | < 50 | Nitrobenzene (B124822) | mt.com |

| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | - | 30 | Mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene | google.com |

| Biphenylene | Bismuth subnitrate / SOCl₂ | Dichloromethane (B109758) | Room Temp. | 2-Nitrobiphenylene | rsc.org |

Gas-Phase Radical-Initiated Nitration Mechanisms

In contrast to the solution-phase electrophilic substitution, gas-phase reactions of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides can proceed through radical-initiated mechanisms. These reactions are of significant interest in the context of atmospheric chemistry, as they contribute to the formation of nitro-PAHs, which are environmental pollutants. researchgate.net

For triphenylene, gas-phase reactions initiated by hydroxyl (•OH) or nitrate (B79036) (•NO₃) radicals have been demonstrated to yield nitrotriphenylene isomers. The proposed mechanism involves the initial addition of the radical to the triphenylene ring, followed by reaction with nitrogen dioxide (NO₂) to form the nitro-substituted product.

A key finding of these studies is the distinct regioselectivity compared to electrophilic nitration. Gas-phase radical-initiated nitration of triphenylene has been shown to produce a higher yield of 2-nitrotriphenylene relative to 1-nitrotriphenylene. This is in contrast to the expected product distribution from electrophilic attack, where the 1-position is generally more reactive. This difference in regioselectivity provides a valuable synthetic route for the preferential formation of the 2-nitro isomer.

Heterogeneous Nitration Pathways on Substrates

Heterogeneous nitration offers several advantages over traditional homogeneous methods, including easier catalyst separation, potential for catalyst recycling, and often milder reaction conditions. These methods typically involve the use of a solid catalyst or a supported nitrating agent.

For the nitration of PAHs, the use of sulfuric acid supported on silica (B1680970) gel has been reported as a promising method for facile, high-yielding, and regioselective synthesis of mononitrated products. This approach combines the catalytic activity of sulfuric acid with a solid support, which can influence the reaction environment and selectivity.

In the context of atmospheric science, the heterogeneous reaction of particle-bound PAHs with gaseous nitrogen species such as dinitrogen pentoxide (N₂O₅), nitrate radicals (NO₃), and nitrogen dioxide (NO₂) is a significant pathway for the formation of nitro-PAHs. Studies have shown that the nitration of PAHs adsorbed on ambient particulate matter can occur, leading to the formation of various nitrated derivatives, including nitrotriphenylenes. The mechanism of this heterogeneous nitration on particle surfaces is complex and can be influenced by the composition of the particles and other atmospheric components.

Regioselective Synthesis of 2-Nitrotriphenylene Isomers

The triphenylene molecule has two distinct positions for monosubstitution: the 1-position and the 2-position. The regioselectivity of the nitration reaction, which dictates the preferential formation of either the 1- or 2-nitro isomer, is influenced by both electronic and steric factors, as well as the reaction mechanism.

In electrophilic aromatic substitution, the relative stability of the Wheland intermediate for attack at each position determines the product distribution. Computational studies on the electrophilic substitution of PAHs can help predict the most reactive sites. For many electrophilic reactions on triphenylene, the 1-position is often favored.

However, as mentioned previously, the gas-phase radical-initiated nitration of triphenylene provides a regioselective route to 2-nitrotriphenylene. This reversal of selectivity is attributed to the different nature of the attacking species and the mechanism of substitution. The radical attack is less sensitive to the electronic directing effects that govern electrophilic substitution, and other factors, such as the stability of the radical intermediate, play a more significant role.

The ability to selectively synthesize either the 1- or 2-nitrotriphenylene isomer is crucial for the development of tailored materials and pharmaceuticals, as the position of the nitro group will significantly impact the properties and subsequent reactivity of the molecule.

Table 2: Regioselectivity in the Nitration of Triphenylene

| Nitration Method | Major Isomer | Minor Isomer | Mechanistic Rationale | Reference |

| Electrophilic Aromatic Substitution | 1-Nitrotriphenylene (predicted) | 2-Nitrotriphenylene | Governed by the stability of the Wheland intermediate. | |

| Gas-Phase Radical-Initiated | 2-Nitrotriphenylene | 1-Nitrotriphenylene | Favored through a radical addition-elimination mechanism. |

Post-Nitration Chemical Transformations of 2-Nitrotriphenylene

The nitro group in 2-nitrotriphenylene is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the chemical space accessible from this precursor. One of the most common and synthetically useful transformations is the reduction of the nitro group to an amino group.

Reduction Reactions to Amino-Triphenylene Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The resulting amino-triphenylene derivatives are valuable precursors for the synthesis of dyes, polymers, and biologically active molecules. Several well-established methods can be employed for the reduction of 2-nitrotriphenylene to 2-aminotriphenylene.

Commonly used reducing agents and methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Catalytic hydrogenation is often a clean and efficient method, with water being the only byproduct. The reaction is typically carried out in a suitable solvent like ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). Stannous chloride (SnCl₂) in concentrated HCl is also a widely used and effective reagent for this transformation.

Transfer Hydrogenation: In this method, a source of hydrogen other than H₂ gas is used. Common hydrogen donors include ammonium (B1175870) formate (B1220265), hydrazine, and cyclohexene, often in the presence of a catalyst like Pd/C.

The choice of reducing agent and reaction conditions will depend on the presence of other functional groups in the molecule that might be sensitive to certain reagents. For 2-nitrotriphenylene, which lacks other readily reducible groups, a variety of these standard methods should be applicable.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent System | Typical Conditions | Comments |

| H₂ / Pd/C | Methanol or Ethanol, room temperature, H₂ atmosphere | Clean and efficient, catalyst can be filtered off. |

| Sn / conc. HCl | Ethanol, reflux | Classic and effective method. |

| SnCl₂·2H₂O / conc. HCl | Ethanol, reflux | Milder than Sn/HCl, often used for sensitive substrates. |

| Fe / NH₄Cl | Ethanol/Water, reflux | A milder alternative to strong acid systems. |

| Ammonium formate / Pd/C | Methanol, reflux | A common transfer hydrogenation method. |

Introduction of Diverse Functional Groups via the Nitro Moiety

The nitro group in 2-nitrotriphenylene is a key functional moiety that can be chemically transformed into a variety of other substituents. This versatility allows for the synthesis of a broad range of triphenylene derivatives with tailored properties. The most common and effective strategy for the functionalization of 2-nitrotriphenylene involves the reduction of the nitro group to an amino group, which then serves as a precursor for a host of further transformations.

The reduction of the nitro group to a primary amine is a fundamental step in the functionalization of 2-nitrotriphenylene. This transformation can be achieved using various reducing agents, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and the use of metals in acidic media.

Once 2-aminotriphenylene is synthesized, the amino group can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a strong acid. The resulting triphenylene diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups onto the triphenylene core.

The Sandmeyer reaction is a classic and widely used method for the conversion of aryl diazonium salts into aryl halides. wikipedia.org By treating the 2-triphenylene diazonium salt with copper(I) halides (CuCl, CuBr), the corresponding 2-chloro- and 2-bromotriphenylene (B175828) derivatives can be synthesized. Similarly, the use of copper(I) cyanide (CuCN) allows for the introduction of a cyano group, yielding 2-cyanotriphenylene.

| Starting Material | Reagents | Product | Functional Group Introduced | Reaction Type |

|---|---|---|---|---|

| 2-Aminotriphenylene | 1. NaNO2, HCl (aq), 0-5 °C 2. CuCl | 2-Chlorotriphenylene | -Cl | Sandmeyer Reaction |

| 2-Aminotriphenylene | 1. NaNO2, HBr (aq), 0-5 °C 2. CuBr | 2-Bromotriphenylene | -Br | Sandmeyer Reaction |

| 2-Aminotriphenylene | 1. NaNO2, H2SO4 (aq), 0-5 °C 2. CuCN | 2-Cyanotriphenylene | -CN | Sandmeyer Reaction |

| 2-Aminotriphenylene | 1. NaNO2, H2SO4 (aq), 0-5 °C 2. H2O, Δ | 2-Hydroxytriphenylene | -OH | Hydrolysis |

Beyond halogenation and cyanation, the diazonium group can be replaced by a hydroxyl group through hydrolysis, typically by heating the aqueous solution of the diazonium salt. This provides a route to 2-hydroxytriphenylene, a valuable precursor for the synthesis of ethers and esters.

Preparation of Multi-Functionalized Triphenylene Derivatives

The ability to introduce a variety of functional groups via the nitro moiety opens up avenues for the preparation of multi-functionalized triphenylene derivatives. By employing a sequence of reactions, it is possible to introduce additional substituents onto the triphenylene core, leading to molecules with complex substitution patterns and tailored functionalities.

A common strategy for the synthesis of multi-functionalized triphenylenes involves performing further electrophilic aromatic substitution reactions on a functionalized triphenylene precursor derived from 2-nitrotriphenylene. The directing effects of the existing substituent(s) will determine the position of the incoming electrophile. For instance, if 2-nitrotriphenylene is first reduced to 2-aminotriphenylene, the amino group, being an ortho-, para-director, will direct subsequent electrophilic substitution to positions 1, 3, 6, and 7. Conversely, if an electron-withdrawing group is introduced, it will generally direct incoming electrophiles to the meta-positions.

The following table outlines a hypothetical multi-step synthesis to illustrate the preparation of a di-substituted triphenylene derivative starting from 2-nitrotriphenylene.

| Step | Starting Material | Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | Triphenylene | HNO3, H2SO4 | 2-Nitrotriphenylene | Nitration |

| 2 | 2-Nitrotriphenylene | Fe, HCl | 2-Aminotriphenylene | Reduction |

| 3 | 2-Aminotriphenylene | Ac2O, Pyridine | 2-Acetamidotriphenylene | Protection of Amine |

| 4 | 2-Acetamidotriphenylene | Br2, CH3COOH | 1-Bromo-2-acetamidotriphenylene and 3-Bromo-2-acetamidotriphenylene | Bromination |

| 5 | 1-Bromo-2-acetamidotriphenylene | H3O+, Δ | 1-Bromo-2-aminotriphenylene | Deprotection |

| 6 | 1-Bromo-2-aminotriphenylene | 1. NaNO2, HBr (aq), 0-5 °C 2. CuBr | 1,2-Dibromotriphenylene | Sandmeyer Reaction |

This exemplary synthetic sequence highlights how the initial nitro group in 2-nitrotriphenylene can be leveraged to introduce a second functional group at a specific position on the triphenylene core. The protection of the amino group as an acetamide (B32628) in step 3 is a common strategy to moderate its activating effect and to prevent side reactions during the subsequent bromination step. The directing effect of the acetamido group facilitates the introduction of the bromine atom at the ortho and para positions. After separation of the isomers, deprotection and a subsequent Sandmeyer reaction on the resulting 1-bromo-2-aminotriphenylene would yield 1,2-dibromotriphenylene.

Computational and Theoretical Investigations of 2 Nitrotriphenylene

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. schrodinger.com For a molecule like 2-nitrotriphenylene, these methods can provide a wealth of information about its stability, reactivity, and electronic nature without the need for empirical data.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. researchgate.net A DFT study of 2-nitrotriphenylene would begin with geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

For 2-nitrotriphenylene, a key point of interest would be the planarity of the triphenylene (B110318) core and the orientation of the nitro group relative to this aromatic system. The introduction of the nitro group can induce slight distortions in the polycyclic framework. The optimized geometry would serve as the foundation for all subsequent computational analyses.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level suggests a greater tendency for electron donation.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a greater propensity for electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For nitro-PAHs, the LUMO energy is particularly significant as it is often correlated with their biological activity, which can be initiated by the reduction of the nitro group. tandfonline.com In a hypothetical DFT study of 2-nitrotriphenylene, the distribution of the HOMO and LUMO across the molecule would also be visualized to identify regions susceptible to electrophilic and nucleophilic attack, respectively.

| Parameter | Expected Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | Relatively Low | Indicates moderate electron-donating ability, typical for PAHs. |

| LUMO Energy | Low | Indicates a strong electron-accepting character, enhanced by the nitro group. |

| HOMO-LUMO Gap | Small to Moderate | Suggests significant chemical reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. nih.gov By analyzing the electron density, NBO provides a localized, intuitive picture of bonding within a molecule.

The orientation of the nitro group relative to the plane of the aromatic ring is a critical factor in determining the properties of nitro-PAHs. tandfonline.com A computational exploration of the conformational landscape of 2-nitrotriphenylene would involve calculating the change in energy as the dihedral angle of the C-C-N-O bond is systematically varied. This generates a torsional potential energy profile.

The results of this analysis would reveal the most stable conformation of the nitro group and the energy barriers to its rotation. In many nitro-PAHs, steric hindrance from adjacent hydrogen atoms can force the nitro group to twist out of the plane of the aromatic ring. This deviation from planarity can have significant effects on the molecule's electronic structure and reactivity. For 2-nitrotriphenylene, the degree of twisting would be a key output of this computational experiment.

Spectroscopic Parameter Prediction via Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. slideshare.net These calculations are typically performed using DFT methods, which can provide a good approximation of the experimental vibrational modes.

For 2-nitrotriphenylene, the calculated IR and Raman spectra would show characteristic vibrational modes for the triphenylene core and the nitro group. Key expected vibrations would include:

Aromatic C-H stretching vibrations.

Aromatic C-C stretching vibrations within the rings.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group, which are typically strong in the IR spectrum. slideshare.net

C-N stretching vibration.

Various in-plane and out-of-plane bending modes.

The predicted spectra would serve as a valuable reference for experimental studies, aiding in the assignment of observed spectral bands to specific molecular motions.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Strong |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong | Medium |

| NO₂ Symmetric Stretch | 1360 - 1330 | Strong | Weak |

| C-N Stretch | 870 - 840 | Medium | Medium |

Theoretical UV-Vis and Fluorescence Spectral Simulations

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like 2-nitrotriphenylene. rsc.org These simulations provide valuable information on the electronic transitions between molecular orbitals and help in the interpretation of experimental spectra.

The theoretical UV-Vis spectrum of a nitroaromatic compound is typically characterized by transitions involving the π-orbitals of the aromatic system and the orbitals of the nitro group. For instance, in compounds with similar structural motifs, the long-wavelength absorption bands are often assigned to π → π* transitions, which can have a significant intramolecular charge transfer (ICT) character from the aromatic ring to the nitro group. chemrxiv.org

While specific simulated spectral data for 2-nitrotriphenylene is not extensively documented in publicly available literature, general principles from computational studies on other nitro-PAHs can be applied. The introduction of the nitro group onto the triphenylene core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent triphenylene molecule. This is due to the electron-withdrawing nature of the nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

Fluorescence spectra can also be simulated, providing insights into the relaxation pathways from the excited state. The simulated emission wavelengths and intensities are dependent on the geometry of the molecule in its first excited state (S1). Computational studies can predict this excited-state geometry and the corresponding vibrational fine structure in the emission spectrum.

A hypothetical table of simulated UV-Vis absorption maxima for 2-nitrotriphenylene, based on typical TD-DFT calculations with a functional like B3LYP and a basis set such as 6-31+G(d,p), might look as follows:

| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S1 | 380 | 0.15 | HOMO -> LUMO (π -> π) |

| S2 | 355 | 0.08 | HOMO-1 -> LUMO (π -> π) |

| S3 | 320 | 0.25 | HOMO -> LUMO+1 (π -> π*) |

Note: This table is illustrative and based on general knowledge of nitro-PAHs. Actual computational results may vary.

Mechanistic Insights from Computational Reaction Dynamics

Computational chemistry provides a powerful lens through which to view the intricate mechanisms of chemical reactions. For 2-nitrotriphenylene, this involves understanding the energetic landscape of its formation through the nitration of triphenylene.

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. eurjchem.com Density Functional Theory (DFT) calculations can be employed to map out the potential energy surface (PES) for this reaction, identifying transition states and intermediates and calculating their relative energies. researchgate.net

The nitration of triphenylene can theoretically occur at two distinct positions, leading to 1-nitrotriphenylene or 2-nitrotriphenylene. Computational studies on the nitration of other PAHs suggest that the regioselectivity of the reaction is determined by the relative stability of the σ-complex (also known as the Wheland intermediate) formed upon the attack of the nitronium ion (NO₂⁺).

The energetic profile would typically show the following key points:

Reactants: Triphenylene and the nitrating agent (e.g., NO₂⁺).

Transition State 1 (TS1): The energy barrier for the formation of the σ-complex.

Intermediate (σ-complex): A carbocation intermediate where the NO₂ group is attached to the aromatic ring. There would be two different σ-complexes corresponding to the formation of 1-nitrotriphenylene and 2-nitrotriphenylene.

Transition State 2 (TS2): The energy barrier for the deprotonation of the σ-complex to restore aromaticity.

Products: 2-Nitrotriphenylene and a proton.

DFT calculations would likely indicate that the formation of the σ-complex leading to 2-nitrotriphenylene is energetically more favorable than the pathway leading to the 1-nitro isomer, thus explaining the preferential formation of the 2-substituted product.

A simplified, illustrative energetic profile for the nitration of triphenylene is presented in the table below:

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Triphenylene + NO₂⁺) | 0.0 |

| 2 | TS1 (for 2-nitro) | +15.2 |

| 3 | σ-complex (for 2-nitro) | +5.8 |

| 4 | TS2 (for 2-nitro) | +7.5 |

| 5 | Products (2-Nitrotriphenylene + H⁺) | -25.0 |

Note: These energy values are hypothetical and serve to illustrate the expected energetic landscape from DFT calculations.

While electrophilic addition of the nitronium ion is a primary pathway, nitration of PAHs, particularly in atmospheric chemistry, can also proceed through radical-mediated pathways. These reactions often involve the initial formation of a radical adduct.

For instance, the reaction of triphenylene with hydroxyl radicals (•OH) in the presence of nitrogen dioxide (NO₂) can lead to the formation of nitrotriphenylene. The mechanism, as elucidated by computational studies on other PAHs, likely involves the following steps:

Addition of •OH: The hydroxyl radical adds to the triphenylene ring to form a hydroxycyclohexadienyl-type radical.

Reaction with NO₂: This radical adduct can then react with NO₂. This can proceed via two main pathways:

Direct reaction: The radical carbon atom of the adduct can be attacked by the nitrogen atom of NO₂, followed by the elimination of water to yield 2-nitrotriphenylene.

Oxygen addition: An oxygen atom from NO₂ can add to the radical center, forming an intermediate that subsequently rearranges and eliminates nitrous acid (HONO) to give a hydroxytriphenylene, which could then be nitrated.

Computational studies can model the geometries and energies of these radical intermediates and the transition states connecting them, providing a detailed picture of the reaction mechanism. The stability of the initial radical adduct is a key factor in determining the final product distribution.

Solvation Effects on Electronic Structure and Reactivity through Continuum Models

The electronic structure and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used computational methods to account for these effects. q-chem.comq-chem.com

In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical calculations, allowing for the prediction of molecular properties in solution.

For 2-nitrotriphenylene, continuum models can be used to investigate:

Solvatochromic shifts in UV-Vis spectra: The absorption and emission wavelengths of a molecule can shift depending on the polarity of the solvent. Continuum models can predict these shifts by calculating the differential stabilization of the ground and excited states in different solvents. For a polar molecule like 2-nitrotriphenylene, a more polar solvent is expected to stabilize both the ground and excited states, but the extent of stabilization may differ, leading to either a red or blue shift in the spectrum. rsc.orgresearchgate.net

Solvent effects on reaction energetics: The energies of reactants, transition states, and products in the nitration of triphenylene can be recalculated in the presence of a solvent using continuum models. This provides a more realistic energetic profile of the reaction in a condensed phase. Generally, polar solvents tend to stabilize charged species like the σ-complex intermediate, which can lower the activation energy and accelerate the reaction rate.

The following table illustrates the hypothetical effect of solvent polarity on the energy of the σ-complex in the nitration of triphenylene, as could be predicted by continuum model calculations:

| Solvent | Dielectric Constant (ε) | Relative Energy of σ-complex (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | +5.8 |

| Dichloromethane (B109758) | 8.93 | +3.2 |

| Acetonitrile | 37.5 | +1.5 |

| Water | 78.4 | -0.5 |

Note: The energy values are illustrative and demonstrate the trend of stabilization with increasing solvent polarity.

Spectroscopic Characterization and Advanced Analytical Approaches for 2 Nitrotriphenylene

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. bruker.com The nitro group (NO₂) in 2-Nitrotriphenylene is particularly well-suited for FT-IR analysis due to the high polarity of its N-O bonds, which results in strong infrared absorption peaks. spectroscopyonline.com

The most characteristic vibrations of the nitro group are its asymmetric and symmetric stretches. spectroscopyonline.com In a study utilizing density functional theory (DFT) calculations, the infrared (IR) spectrum of 2-Nitrotriphenylene was investigated. nih.gov This theoretical approach predicts the vibrational frequencies and intensities, offering detailed assignments for the observed spectral bands. For aromatic nitro compounds, the asymmetric NO₂ stretching vibration typically appears in the region of 1550 cm⁻¹, while the symmetric stretch is found around 1350 cm⁻¹. spectroscopyonline.com These two intense and easily identifiable peaks are a hallmark of the nitro functional group. spectroscopyonline.com

The "fingerprint region" of the IR spectrum, typically from 1500 cm⁻¹ to 500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole. For 2-Nitrotriphenylene, this region is dominated by vibrations involving the fused aromatic rings of the triphenylene (B110318) core, including C-C stretching and in-plane and out-of-plane C-H bending modes. The substitution of the nitro group onto the triphenylene structure causes shifts in these vibrations compared to the parent triphenylene molecule, providing further confirmation of the compound's identity. nih.gov A scissoring vibration of the nitro group can also be observed in the 890-835 cm⁻¹ range. spectroscopyonline.com

Table 1: Key FT-IR Vibrational Frequencies for Aromatic Nitro Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric NO₂ Stretch | ~1550 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| C-N Stretch | Variable | Variable |

| NO₂ Scissoring | 890 - 835 | Medium |

| Aromatic C-H Stretch | >3000 | Variable |

Note: The exact positions of the peaks for 2-Nitrotriphenylene are best confirmed by experimental data or high-level computational studies. nih.gov

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. thermofisher.com While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of the molecule. thermofisher.com For highly symmetric molecules like the triphenylene backbone, Raman spectroscopy can provide detailed information about the carbon skeleton. thermofisher.comcam.ac.uk

In the DFT study of 2-Nitrotriphenylene, the Raman spectrum was also calculated to provide normal mode assignments. nih.gov The introduction of the nitro group breaks the high symmetry of the parent triphenylene molecule, which can affect the Raman activity of certain vibrational modes. The most intense bands in the Raman spectrum of triphenylene-based systems are typically associated with the in-plane vibrations of the sp²-hybridized carbon atoms that make up the aromatic rings (the G-band in graphene-like structures). thermofisher.com

Structural correlations can be drawn from the Raman data. For instance, distortions in the triphenylene ring system due to the steric and electronic effects of the nitro substituent can be inferred from shifts in the vibrational frequencies of the aromatic core. nih.gov The study of these structure-spectroscopic relationships is important for understanding how the chemical properties of the molecule are influenced by its specific isomeric form. nih.gov

Table 2: Selected Raman Shifts and Mode Assignments for 2-Nitrotriphenylene (Based on DFT Calculations)

| Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1530 | Asymmetric NO₂ Stretch |

| ~1340 | Symmetric NO₂ Stretch |

Note: Data is derived from computational studies and provides a theoretical basis for experimental observations. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon the absorption or emission of light, typically in the ultraviolet (UV) and visible regions.

UV-Visible spectroscopy measures the absorption of light as a function of wavelength. The resulting spectrum reveals information about the electronic transitions within the molecule. For aromatic compounds like 2-Nitrotriphenylene, the primary absorptions are due to π-π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital within the conjugated aromatic system. uni-muenchen.de

The absorption spectrum of 2-Nitrotriphenylene is expected to be characterized by strong absorptions in the UV region. The extensive π-conjugation of the triphenylene core gives rise to intense absorption bands. tdx.cat The presence of the nitro group, which is an electron-withdrawing group, can cause a shift in the absorption maxima (λ_max) compared to unsubstituted triphenylene. These shifts, known as solvatochromic shifts, can be influenced by the solvent environment. uni-muenchen.de

In addition to the strong π-π* transitions of the aromatic system, nitroaromatic compounds can also exhibit weaker n-π* transitions at longer wavelengths. uni-muenchen.de This transition involves promoting a non-bonding electron from one of the oxygen atoms of the nitro group to an anti-bonding π* orbital. These transitions are often characterized by low molar extinction coefficients. uni-muenchen.de Studies of similar molecules like nitrobenzaldehydes show strong absorptions below 250 nm, an intermediate band around 300 nm, and a weak band around 350 nm, which are ascribed to π-π* and n-π* excitations. uni-muenchen.de

Fluorescence is an emission process where a molecule, after absorbing light and reaching an excited electronic state, returns to the ground state by emitting a photon. youtube.com Fluorescence spectroscopy measures the properties of this emitted light.

However, many nitroaromatic compounds are known to be weak fluorophores or non-fluorescent. The nitro group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which effectively quenches fluorescence. researchgate.net This process competes with the emission of a photon, leading to a low fluorescence quantum yield (the ratio of photons emitted to photons absorbed). youtube.com

Should 2-Nitrotriphenylene exhibit measurable fluorescence, key parameters would include:

Quantum Yield (Φ_F): This would likely be low due to the presence of the nitro group.

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. For nitro-substituted molecules, lifetimes are often short. nih.gov

Solvent Effects: The polarity of the solvent can influence the fluorescence spectrum. In some nitro-substituted aromatic systems, increasing solvent polarity can lead to the formation of an intramolecular charge transfer (ICT) state in the excited state, which can significantly affect the emission properties, often causing a red-shift in the emission wavelength. nih.govelsevierpure.com

The photophysical properties of 2-Nitrotriphenylene are largely dictated by the interplay between the electron-rich triphenylene core and the electron-accepting nitro group. This donor-acceptor character can lead to interesting excited-state dynamics.

Studies on derivatives, such as nitro-substituted porphyrins, have shown that the nitro group can facilitate the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. nih.govelsevierpure.com In such a state, there is a spatial separation of charge, with the aromatic system becoming partially positive and the nitro group partially negative. elsevierpure.com The formation of these ICT states is often associated with short singlet lifetimes and solvent-dependent emission spectra. nih.gov

The analysis of 2-Nitrotriphenylene and its derivatives would involve investigating how modifications to the triphenylene core or the addition of other functional groups alter the electronic communication with the nitro group. This can tune the molecule's absorption, emission, and excited-state behavior, which is relevant for applications in materials science, such as in the development of sensors or optoelectronic devices. tdx.catresearchgate.net

Advanced Materials Science Applications of 2 Nitrotriphenylene and Its Derivatives

Charge Transport Phenomena in 2-Nitrotriphenylene-Based Systems

Charge transport in discotic liquid crystals formed by triphenylene (B110318) derivatives is a cornerstone of their application in devices like organic field-effect transistors and solar cells. These disc-shaped molecules self-assemble into columnar structures, creating one-dimensional pathways for charge migration along the stacked aromatic cores.

Investigation of Electron and Hole Mobility in Columnar Assemblies

The efficiency of charge transport is quantified by charge carrier mobility (µ), which measures how quickly an electron or hole can move through the material under an electric field. In the columnar hexagonal (Colh) mesophases of triphenylene derivatives, both hole and electron transport have been observed.

Research on various hexa-alkoxy-substituted triphenylenes has provided insight into the typical charge carrier mobilities in these systems. Time-of-flight (ToF) experiments on these materials reveal that hole mobilities can range from 10⁻⁴ to 10⁻² cm²/V·s. For instance, a study on hexakis(n-hexyloxy)triphenylene reported hole mobilities of approximately 1 x 10⁻⁴ cm²/V·s along the columnar axis ejournal.by. In other derivatives, hole mobilities have been measured in the order of 10⁻² to 10⁻⁴ cm²/V·s semanticscholar.org.

Electron mobility has also been successfully measured in these systems. In discotic columnar phases of 2,3,6,7,10,11-hexapentyloxytriphenylene (H5T), a high electron mobility of 10⁻³ cm²/V·s was observed, a value comparable to its hole mobility mdpi.com. This finding is significant as it demonstrates that these materials can support the transport of both types of charge carriers, which is crucial for many electronic devices. The introduction of an electron-withdrawing nitro group in 2-nitrotriphenylene is expected to influence these mobilities, potentially enhancing electron transport capabilities.

Below is a table summarizing representative charge carrier mobilities in different triphenylene derivatives, which serve as a benchmark for understanding the potential of nitrated systems.

| Compound | Phase | Carrier Type | Mobility (cm²/V·s) |

| Hexakis(n-hexyloxy)triphenylene | Colh | Hole | ~1 x 10⁻⁴ |

| Hexapentyloxytriphenylene (H5T) | Colh | Electron | ~1 x 10⁻³ |

| Hexabutoxytriphenylene (H4T) | Colh | Electron | ~10⁻⁴ |

| Triphenylene Composites | Colh | Hole | 10⁻² - 10⁻⁴ |

Role of Charge Transfer Integrals and Site Energies in Hopping Mechanisms

At the molecular level, charge transport in these columnar stacks is often described by a hopping mechanism, where a charge carrier moves between adjacent molecules. The rate of this hopping is primarily governed by two key parameters: the charge transfer integral (also known as electronic coupling or hopping matrix element) and the site energies.

The charge transfer integral, J, represents the electronic coupling between neighboring molecules and is highly sensitive to their relative orientation and distance. Site energy, ε, is the energy of a charge when it is localized on a particular molecule. Theoretical models require accurate values of these parameters to predict charge mobility. These can be calculated directly as the matrix elements of the Kohn-Sham Hamiltonian.

Studies have shown that charge transfer integrals differ significantly from simpler estimates based on the energy splitting of molecular orbitals, primarily due to the non-zero spatial overlap between orbitals on adjacent molecules. The integral decreases nearly exponentially with the distance between molecules.

The following table illustrates the calculated dependence of the charge transfer integral for hole transport (Jh) between two triphenylene molecules on the stacking distance and the twist angle between them.

| Parameter | Value | Charge Transfer Integral (Jh) (meV) |

| Stacking Distance (Å) | 3.3 | 148.6 |

| 3.5 | 98.7 | |

| 3.7 | 65.2 | |

| 4.0 | 35.7 | |

| Twist Angle (°) at 3.5 Å | 0 | 11.2 |

| 15 | 39.8 | |

| 30 | 80.9 | |

| 45 | 98.7 |

Impact of Molecular Packing and Conformational Dynamics on Charge Carrier Transport

The macroscopic charge mobility is a direct consequence of the molecular-level packing and dynamics. The self-assembly of 2-nitrotriphenylene derivatives into ordered columnar phases provides a structural pathway for charge transport, but this transport is highly anisotropic; mobility is much higher along the columns than between them.

In disordered phases, where long-range columnar order is absent, charge transport becomes isotropic but the mobility is significantly lower. The ordered columnar phase exhibits much higher charge-carrier mobility parallel to the column axis, while transport between columns is very rare due to weak electronic coupling.

Discotic Liquid Crystalline Systems

The ability of 2-nitrotriphenylene and its derivatives to form discotic liquid crystal phases is central to their application in materials science. In these phases, the molecules exhibit a degree of order that is intermediate between a crystalline solid and an isotropic liquid.

Mesophase Behavior and Self-Assembly of Nitrated Triphenylene Discotic Mesogens

Triphenylene derivatives, particularly those substituted with six flexible alkyl chains, are well-known to form thermotropic liquid crystal phases upon heating. The flat, rigid aromatic cores have a strong tendency to stack on top of one another, a process driven by π-π interactions. This stacking leads to the formation of columns, which then arrange themselves into a two-dimensional lattice, most commonly a hexagonal columnar (Colh) phase.

The introduction of a nitro group at the 2-position of the triphenylene core has a significant impact on its molecular geometry and electronic properties. Single-crystal X-ray analysis of related nitrated triphenylene derivatives has shown that the α-nitro substituent imparts a helical twist to the normally planar triphenylene nucleus. This deformation can influence the intracolumnar packing and, consequently, the mesophase behavior and electronic properties of the material.

The self-assembly process is driven by the micro-segregation of the aromatic cores from the flexible aliphatic side chains. The cores form the conductive pathways, while the insulating side chains provide solubility and processability and mediate the interactions between columns. The stability and temperature range of the mesophase are sensitive to the length and nature of these side chains.

Fabrication and Characterization of Charge-Transfer Complexes with Electron Acceptors (e.g., 2,4,7-Trinitrofluorenone)

To further enhance the electronic properties of triphenylene-based materials, they can be combined with strong electron-accepting molecules to form charge-transfer (CT) complexes. In these complexes, the triphenylene derivative acts as the electron donor (D) and the other molecule as the electron acceptor (A). This interaction can significantly increase the charge carrier concentration and mobility.

A classic and potent electron acceptor used for this purpose is 2,4,7-trinitrofluoren-9-one (B1664005) (TNF). The formation of a CT complex between a donor like a nitrated triphenylene and an acceptor like TNF is driven by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor nih.gov. While the nitro group on the triphenylene core is electron-withdrawing, the extended π-system still allows the molecule to function as an effective donor to a sufficiently strong acceptor.

These D-A complexes typically self-assemble into mixed-type stacks with alternating donor and acceptor molecules (e.g., {-D-A-D-A-}) nih.gov. This arrangement creates a continuous pathway for charge transport through the overlapping orbitals of both the donor and acceptor molecules. The degree of charge transfer in the ground state can be small, but it is enough to create materials with useful conducting properties nih.gov.

The fabrication of such complexes can be achieved by co-dissolving the donor and acceptor components in a suitable solvent, followed by evaporation. Characterization typically involves:

UV-Vis Spectroscopy: The formation of the complex is confirmed by the appearance of a new, broad absorption band at a lower energy (longer wavelength) than the absorptions of the individual components. This is the characteristic charge-transfer band.

X-ray Diffraction (XRD): To confirm the stacked columnar structure of the complex in the solid state or liquid crystalline phase.

Electrical Measurements: To determine the conductivity and charge carrier mobility of the complex, often showing a significant increase compared to the pure donor material.

Theoretical studies on similar CT complexes, such as triphenylene with other nitrated acceptors, show that the amount of ground state charge transfer can be in the range of 0.1 to 0.25 e⁻ for effective donors, which is sufficient to induce conductivity nih.gov.

Optoelectronic Applications

The introduction of a nitro group to the triphenylene core is expected to significantly influence its electronic and photophysical properties, making its derivatives interesting candidates for optoelectronic applications.

Luminescent Properties in Organic Light-Emitting Diodes (OLEDs)

Triphenylene derivatives are known for their use in organic light-emitting diodes (OLEDs), often serving as host or dopant materials in the emissive layer. The rigid and planar structure of the triphenylene core provides good thermal stability and charge transport characteristics. The functionalization of this core can tune the emission color and efficiency of the resulting OLEDs. For instance, various polytriphenylene derivatives have been investigated as blue light emitters.

Detailed research on specific 2-nitrotriphenylene derivatives would be necessary to quantify their luminescent properties and evaluate their true potential in OLEDs. Key parameters of interest would include their photoluminescence quantum yield, emission wavelength, and excited-state lifetime.

Interactive Data Table: Hypothetical Photophysical Properties of Functionalized Triphenylenes for OLEDs

| Compound | Functional Group | Predicted Emission Color | Potential Role in OLED |

| Triphenylene | None | Blue | Host/Emitter |

| 2-Aminotriphenylene | -NH2 (electron-donating) | Blue-Green | Emitter |

| 2-Nitrotriphenylene | -NO2 (electron-withdrawing) | Green-Yellow (predicted) | Emitter/Dopant |

| 2,7-Dinitrotriphenylene | Two -NO2 groups | Yellow-Red (predicted) | Emitter/Dopant |

Application in Organic Semiconductor Devices

The charge transport properties of organic materials are crucial for their application in devices like organic field-effect transistors (OFETs). Triphenylene derivatives, known for their ability to form ordered columnar structures, often exhibit good charge carrier mobility.

The introduction of a nitro group is anticipated to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the triphenylene core. This would facilitate electron injection and transport, suggesting that 2-nitrotriphenylene and its derivatives could function as n-type organic semiconductors. Research on other nitroaromatics, such as nitrofluorenone (B14763482) derivatives, has demonstrated their potential as n-type materials in OFETs. While the electron mobilities of some nitrofluorenones are modest, they offer excellent air stability.

The performance of a 2-nitrotriphenylene-based OFET would depend on its ability to form well-ordered thin films and the efficiency of charge injection from the electrodes. Theoretical studies could provide valuable insights into the charge transport properties of these materials before their synthesis and device fabrication.

Interactive Data Table: Predicted Semiconductor Properties of Triphenylene Derivatives

| Compound | Functional Group | Predicted Semiconductor Type | Potential Application |

| Triphenylene | None | p-type (hole transport) | OFET channel |

| Hexa-alkoxytriphenylene | -OR (electron-donating) | p-type (hole transport) | OFET channel |

| 2-Nitrotriphenylene | -NO2 (electron-withdrawing) | n-type (electron transport) (predicted) | OFET channel |

| Dicyanotriphenylene | -CN (electron-withdrawing) | n-type (electron transport) | OFET channel |

Integration into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of these frameworks are determined by their constituent metal nodes and organic linkers.

A bifunctional derivative of 2-nitrotriphenylene, such as a dicarboxylic acid or diamine derivative, could theoretically serve as an organic linker for the synthesis of novel MOFs and COFs. The rigid triphenylene core would provide structural stability to the framework, while the nitro group would introduce functionality to the pores.

The presence of nitro groups within the pores of a MOF or COF could enhance its affinity for specific guest molecules, such as carbon dioxide, through dipole-quadrupole interactions. This could lead to materials with improved performance in gas separation and storage applications. Furthermore, the nitro groups could serve as active sites for catalysis or as recognition sites for chemical sensors.

The synthesis of such frameworks would require careful selection of reaction conditions to ensure the formation of a crystalline and porous structure. Characterization techniques such as powder X-ray diffraction and gas adsorption measurements would be essential to confirm the successful synthesis and properties of the resulting materials.

Interactive Data Table: Potential Properties of MOFs/COFs with 2-Nitrotriphenylene-based Linkers

| Framework Type | Linker | Potential Pore Functionality | Potential Application |

| MOF | 2-Nitrotriphenylene-dicarboxylate | Polar nitro groups | Gas separation (e.g., CO2 capture) |

| COF | 2-Nitrotriphenylene-diamine | Electron-deficient pores | Chemical sensing of electron-rich analytes |

| MOF | Aminated 2-nitrotriphenylene-dicarboxylate | Multiple functional groups | Catalysis |

Sensing Applications of 2 Nitrotriphenylene Based Materials

Supramolecular Host-Guest Chemistry for Molecular Recognition

Supramolecular chemistry, which focuses on non-covalent interactions, is central to molecular recognition and the design of host-guest systems. In this context, molecules are designed to have specific cavities or binding sites (hosts) that can selectively bind other molecules or ions (guests). While specific research on 2-nitrotriphenylene as a supramolecular host is limited, the broader class of triphenylene (B110318) and triphenylamine-based frameworks demonstrates the potential of these structures in host-guest applications.

Triphenylamine-based covalent organic frameworks (COFs) on gold surfaces, for instance, feature well-defined pores functionalized with carbonyl and hydrogen groups. rsc.org These pores act as preferential adsorption sites for guest molecules like trimesic acid (TMA). rsc.org The binding of the guest molecule is highly specific, driven by optimized hydrogen-bond interactions within the pores. rsc.org This host-guest interaction can modify the electronic properties of the framework, demonstrating a concept known as supramolecular doping. rsc.org Such principles could be extended to 2-nitrotriphenylene-based materials, where the nitro group could further tailor the electronic environment of a host cavity, potentially enhancing selectivity for electron-rich guest molecules through charge-transfer interactions. The goal of these systems is to achieve highly selective and coordinated entrapment of guest species. mdpi.comaalto.fimdpi.comnih.govrsc.org

Fluorescence Quenching-Based Sensing of Nitroaromatic Analytes

Materials based on triphenylene derivatives have proven to be effective fluorescent chemosensors for detecting electron-deficient nitroaromatic compounds, which are common components in explosives. rsc.org The sensing mechanism relies on the high fluorescence of the triphenylene core, which is "quenched" or diminished upon interaction with a nitroaromatic analyte.

New synthesized triphenylene derivatives serve as potent chemosensors for a variety of nitroaromatic explosives, including picric acid, trinitrotoluene (TNT), dinitrotoluene (DNT), and dinitrobenzene. rsc.org The interaction between the electron-rich triphenylene sensor and the electron-poor nitroaromatic analyte leads to a rapid and detectable decrease in fluorescence intensity.

The primary mechanism responsible for the fluorescence quenching in these systems is Photoinduced Electron Transfer (PET). chemrxiv.orgwikipedia.org PET is a process where an electron is transferred from a donor to an acceptor molecule when one of them is in a photoexcited state. wikipedia.org In this context, the fluorescent triphenylene derivative acts as the electron donor, and the nitroaromatic analyte acts as the electron acceptor.

The process can be described as follows:

The fluorescent sensor molecule (the triphenylene derivative) absorbs a photon of light, promoting an electron to a higher energy orbital and creating an excited state.

In the absence of an analyte (quencher), this excited state relaxes by emitting a photon, resulting in fluorescence.

When a nitroaromatic analyte is present, it can accept the excited electron from the sensor molecule before fluorescence can occur.

This transfer of an electron forms a non-fluorescent charge-separated state, effectively quenching the fluorescence of the sensor. chemrxiv.orgresearchgate.net

The efficiency of this electron transfer, and thus the degree of quenching, is dependent on the relative energy levels of the donor and acceptor molecules. researchgate.netnih.gov The electron-withdrawing nitro groups on the analyte lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, making it a strong electron acceptor and an efficient quencher. Other mechanisms, such as Förster Resonance Energy Transfer (FRET) and Aggregation-Induced Quenching (AIQ), can also contribute to fluorescence quenching in different systems. researchgate.netnih.gov

The sensitivity of triphenylene-based sensors for nitroaromatic explosives is a key performance metric. Research has shown that these sensors can achieve very low detection limits, making them suitable for practical security and environmental monitoring applications. rsc.orgnih.govrsc.orgglobethesis.com

For example, specific triphenylene derivatives have demonstrated high sensitivity towards picric acid. rsc.org When coated onto paper strips, these sensors can detect picric acid at levels as low as 14 pg/cm². rsc.org This provides a simple, low-cost, and effective method for detecting explosive residues in both aqueous solutions and through direct contact. rsc.org The selectivity of these sensors is also noteworthy, as they show a more pronounced response to nitroaromatics compared to other chemical species, which is crucial for avoiding false positives in real-world scenarios.

Table 1: Performance of Triphenylene Derivative-Based Sensors for Nitroaromatic Explosives

| Sensor Material | Target Analyte | Detection Method | Reported Sensitivity | Reference |

|---|---|---|---|---|

| Triphenylene Derivative 3 | Picric Acid | Fluorescence Quenching (Solution Coated Strip) | 14 pg/cm² | rsc.org |

| Triphenylene Derivative 5 | Picric Acid | Fluorescence Quenching (Gel Coated Strip) | 14 pg/cm² | rsc.org |

| Triphenylene Derivative 3 | Various Nitroaromatics (TNT, DNT) | Fluorescence Quenching in Solution | High quenching efficiency observed | rsc.org |

| Triphenylene Derivative 5 | Various Nitroaromatics (TNT, DNT) | Fluorescence Quenching in Solution | Higher sensitivity compared to Derivative 3 | rsc.org |

Electrochemical Sensing Properties of Nitrotriphenylene Compounds

Electrochemical sensors offer an alternative to fluorescence-based methods, providing advantages such as simplicity, high sensitivity, and suitability for miniaturization. mdpi.com While there is extensive research on the electrochemical detection of nitroaromatic compounds using various modified electrodes, the use of 2-nitrotriphenylene itself as the primary sensing material on an electrode is not well-documented. However, understanding the redox behavior of nitroaromatic compounds is fundamental to the design of any such electrochemical sensor.

The electrochemical detection of nitroaromatic compounds is based on their reduction at an electrode surface. The nitro group (-NO₂) is electrochemically active and can be reduced to other nitrogen-containing functional groups, such as nitroso (-NO), hydroxylamino (-NHOH), and amino (-NH₂).

In anhydrous liquid ammonia, for example, nitrobenzene (B124822) undergoes reduction in two distinct, reversible one-electron transfer steps. utexas.edu At a copper electrode in an aqueous solution, nitrobenzene shows reduction peaks at approximately -0.58 V and -1.32 V (vs. SCE). xmu.edu.cn The precise reduction potential and the number of electrons transferred depend on factors such as the pH of the solution, the electrode material, and the molecular structure of the analyte. utexas.eduxmu.edu.cn This predictable redox behavior allows for the quantitative detection of nitroaromatic compounds.

Table 2: Electrochemical Reduction Data for Nitroaromatic Compounds

| Analyte | Electrode | Medium | Observed Reduction Peaks (vs. reference electrode) | Reference |

|---|---|---|---|---|

| Nitrobenzene | Copper | Aqueous | -0.58 V and -1.32 V (vs. SCE) | xmu.edu.cn |

| Nitrosobenzene | Hanging Mercury Drop | Anhydrous Liquid Ammonia / 0.1 M KI | Two reversible one-electron transfer steps | utexas.edu |

| Nitrobenzene | Hanging Mercury Drop | Anhydrous Liquid Ammonia / 0.1 M KI | Two reversible one-electron transfer steps | utexas.edu |

The development of an electrochemical chemosensor for nitroaromatics typically involves modifying an electrode with a material that can enhance the sensitivity and selectivity of the detection. This is often achieved by using nanomaterials or polymers that can pre-concentrate the analyte at the electrode surface or catalyze its electrochemical reduction.

Commonly used materials for modifying electrodes include:

Metal Nanoparticles: Gold (Au) and silver (Ag) nanoparticles are used to increase the electrode's surface area and catalytic activity. mdpi.com

Graphene and Carbon Nanotubes: These materials offer high electrical conductivity and a large surface area, improving the electron transfer rate and providing a platform for further functionalization.

Metal Oxides: Nanoparticles of materials like cerium oxide (CeO₂) and titanium dioxide (TiO₂) can act as effective electrocatalysts for nitrobenzene reduction. mdpi.com

While 2-nitrotriphenylene has not been specifically reported as an electrode modifier for this purpose, its properties suggest potential. It could be immobilized on an electrode surface to create a recognition layer. The π-system of the triphenylene core could interact with nitroaromatic analytes via π-π stacking, concentrating them at the surface for more sensitive electrochemical detection. Further research would be needed to explore this potential application.

Emerging Research Directions and Future Perspectives in 2 Nitrotriphenylene Chemistry

Rational Design of Next-Generation 2-Nitrotriphenylene-Based Scaffolds

The rational design of novel molecules based on the 2-nitrotriphenylene framework is a cornerstone of future research. This approach moves beyond serendipitous discovery to a more predictive science, where molecular modifications are made with a clear purpose. The goal is to fine-tune the electronic, optical, and self-assembly properties of the molecule by strategically altering its structure. Key strategies in this area involve the targeted modification of both the triphenylene (B110318) core and the nitro group.

For instance, the introduction of additional functional groups onto the aromatic rings of the triphenylene core can dramatically alter its electronic properties and liquid crystalline behavior. Attaching electron-donating groups, such as alkoxy or amino moieties, can create intramolecular charge-transfer characteristics, which are desirable for applications in organic electronics and nonlinear optics. Conversely, the addition of further electron-withdrawing groups can lower the energy levels of the molecular orbitals, facilitating their use as electron-acceptor materials.

The nitro group itself is a versatile handle for further chemical transformations. It can be reduced to an amino group, which can then be used as a building block for the synthesis of more complex structures, such as polymers or dendrimers. This allows for the creation of macromolecules where the liquid crystalline properties of the triphenylene units can be combined with the processability and mechanical properties of a polymer backbone.

A hypothetical design strategy could involve the synthesis of a series of 2-nitrotriphenylene derivatives with varying peripheral substituents to modulate their self-assembly and electronic properties. The table below illustrates a potential set of target molecules and the anticipated impact of the chosen substituents.

| Derivative | Substituent | Position(s) | Predicted Impact on Properties |

| 2-Nitro-3,6,7,10,11-penta(hexyloxy)triphenylene | -OC6H13 | 3, 6, 7, 10, 11 | Enhanced solubility, stabilization of columnar liquid crystal phases at lower temperatures. |

| 2-Nitro-3,6,7,10,11-penta(cyano)triphenylene | -CN | 3, 6, 7, 10, 11 | Increased electron affinity, potential for n-type semiconductor behavior. |

| 2-Amino-3,6,7,10,11-penta(hexyloxy)triphenylene | -NH2 | 2 | Introduction of a reactive site for polymerization, potential for hole-transporting properties. |

| 2-Nitro-3-thienyltriphenylene | Thiophene | 3 | Extended π-conjugation, red-shifted absorption and emission spectra. |

Advanced Computational Methodologies for High-Throughput Screening and Predictive Modeling

To accelerate the discovery of new 2-nitrotriphenylene-based materials, advanced computational methods are becoming indispensable. These techniques allow for the high-throughput screening of virtual libraries of compounds and the accurate prediction of their properties before they are synthesized in the lab. This not only saves significant time and resources but also provides deeper insights into the underlying structure-property relationships.

Density Functional Theory (DFT) is a powerful tool for calculating the electronic structure of molecules. It can be used to predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the potential of a material in electronic devices. DFT can also be used to simulate the absorption and emission spectra of molecules, guiding the design of new materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular Dynamics (MD) simulations offer a way to study the self-assembly behavior of 2-nitrotriphenylene derivatives. By simulating the interactions between many molecules over time, MD can predict how they will arrange themselves in the solid state or in solution. This is particularly important for understanding and predicting the formation of the desirable columnar liquid crystal phases, which are essential for efficient charge transport in many applications.

The following table provides examples of how computational tools can be applied to predict the properties of hypothetical 2-nitrotriphenylene derivatives.

| Computational Method | Predicted Property | Hypothetical Derivative | Predicted Outcome and Significance |

| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels | 2-Nitro-3,6,7,10,11-penta(dimethylamino)triphenylene | Elevated HOMO level, suggesting suitability as a hole-transport material in OLEDs. |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectrum | 2-Nitro-3-(pyren-1-yl)triphenylene | Prediction of intense absorption bands in the visible region, indicating potential for use in OPVs. |

| Molecular Dynamics (MD) | Self-Assembly Behavior | 2-Nitro-3,6,7,10,11-penta(dodecyloxy)triphenylene | Simulation predicts stable columnar phase over a wide temperature range, crucial for device stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Charge Carrier Mobility | Library of 50 virtual derivatives with varied substituents | Identification of key structural features that lead to high charge mobility, guiding synthetic efforts. |

Development of Hybrid Materials Incorporating 2-Nitrotriphenylene

A particularly exciting frontier is the development of hybrid materials that combine 2-nitrotriphenylene with other classes of materials to create composites with synergistic or entirely new properties. bristolcomc.co.uknih.gov This approach allows for the integration of the unique characteristics of 2-nitrotriphenylene, such as its liquid crystallinity and electronic properties, with the desirable attributes of other materials, such as the high surface area of nanomaterials or the conductivity of metals. nih.govmdpi.com

One promising avenue is the creation of hybrids with carbon-based nanomaterials like graphene or carbon nanotubes. nih.govmdpi.com The flat, aromatic surface of 2-nitrotriphenylene can interact favorably with the graphitic surface of these materials through π-π stacking. This non-covalent interaction can be used to exfoliate and disperse graphene in organic solvents, or to align carbon nanotubes within a liquid crystalline matrix of the triphenylene derivative. Such hybrids could find applications in transparent conductive films, high-performance composites, and sensors.

Another area of interest is the combination of 2-nitrotriphenylene with inorganic nanoparticles, such as quantum dots or metal oxides. mdpi.com The triphenylene derivative can act as a capping agent to control the growth and prevent the aggregation of the nanoparticles. Furthermore, the electronic interaction between the organic and inorganic components can lead to novel photophysical properties, such as enhanced fluorescence or efficient energy transfer, which are of interest for applications in lighting, displays, and photocatalysis.

The table below outlines some potential hybrid systems and their envisioned applications.

| 2-Nitrotriphenylene Component | Inorganic/Polymeric Component | Type of Interaction | Potential Application |

| 2-Nitro-3,6,7,10,11-penta(alkoxy)triphenylene | Graphene Oxide | π-π stacking, hydrogen bonding | Anisotropic conductive films, sensors. |

| Carboxy-functionalized 2-nitrotriphenylene | Titanium Dioxide (TiO2) Nanoparticles | Covalent linkage | Dye-sensitized solar cells, photocatalysis. |

| 2-Amino-triphenylene (from reduction of 2-nitro) | Polyimide | Covalent incorporation into polymer backbone | High-temperature liquid crystalline thermosets for aerospace applications. |

| 2-Nitrotriphenylene | Cadmium Selenide (CdSe) Quantum Dots | Ligand exchange on quantum dot surface | Hybrid light-emitting diodes (LEDs), bio-imaging. |

Elucidating Structure-Property-Function Relationships for Tailored Applications

A deep understanding of the relationship between the molecular structure of 2-nitrotriphenylene derivatives, their resulting material properties, and their ultimate function in a device or application is critical for advancing the field. This involves a synergistic approach that combines synthesis, advanced characterization techniques, and theoretical modeling to build a comprehensive picture of how changes at the molecular level translate into macroscopic performance.